molecular formula C18H23F2N7O2 B610182 PQR530 CAS No. 1927857-61-1

PQR530

Número de catálogo B610182
Número CAS: 1927857-61-1
Peso molecular: 407.4258
Clave InChI: SYKBZXMKAPICSO-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor . It has a subnanomolar Kd toward PI3Kα and mTOR (0.84 and 0.33 nM, respectively) . It exhibits antitumor activity .


Synthesis Analysis

The development of PQR530 concentrated on the improvement of both, the potency and the selectivity for all targeted kinases, namely the class IA PI3K isoforms as well as mTOR . A detailed ligand-based structure-activity relationship study was obtained by systematic modifications of the hinge region as well as the affinity binding substituents .


Molecular Structure Analysis

The molecular formula of PQR530 is C18H23F2N7O2 . The molecular weight is 407.42 .

Safety And Hazards

PQR530 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKBZXMKAPICSO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine

Citations

For This Compound
10
Citations
E Singer, C Walter, D Fabbro, D Rageot, F Beaufils… - …, 2020 - Elsevier
One of the pathological hallmarks of Huntington disease (HD) is accumulation of the disease-causing mutant huntingtin (mHTT), which leads to the disruption of a variety of cellular …
Number of citations: 12 www.sciencedirect.com
C Brandt, P Hillmann, A Noack, K Römermann… - …, 2018 - Elsevier
… the dual pan-PI3K/mTOR inhibitor PQR530. These derivatives were compared with the mTORC1 … PQR620 and PQR530 significantly increased seizure threshold at tolerable doses. The …
Number of citations: 62 www.sciencedirect.com
D Rageot, T Bohnacker, E Keles… - Journal of medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 44 pubs.acs.org
B Gericke, C Brandt, W Theilmann, L Welzel… - …, 2020 - Elsevier
… dual pan-PI3K/mTORC1/2 inhibitor PQR530 in the intrahippocampal kainate mouse model, in … , mice pretreated with PQR620 or PQR530 exhibited reduced anxiety-related behavior in …
Number of citations: 15 www.sciencedirect.com
MP Morawe, F Liao, W Amberg, J van Bergeijk… - European Journal of …, 2022 - Elsevier
… Conversely, PQR530 which exhibits better brain exposure and superior pharmacokinetic … Our results show that dosing animals twice per week with PQR530 resulted in intermittent, …
Number of citations: 2 www.sciencedirect.com
D Rageot, F Beaufils, A Melone, AM Sele, T Bohnacker… - Cancer Research, 2017 - AACR
… Oral application of PQR530 to mice resulted in a dose-proportional PK and demonstrated … of PQR530 for pre-clinical development in only 4 steps. In conclusion, PQR530 inhibits all …
Number of citations: 2 aacrjournals.org
P Hillmann, D Rageot, F Beaufils, A Melone, A Sele… - Cancer Research, 2017 - AACR
… Conclusion: PQR530 is a potent, ATP competitive pan-PI3K and mTORC1/2 inhibitor. The … of PQR530 result in good oral bioavailability and excellent brain penetration. PQR530 is well …
Number of citations: 2 aacrjournals.org
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: 4-(Difluoromethyl) pyridin-2-amine (G) is a core component of triazines PQR620 and PQR530. The scalable five-step, two-pot synthesis depicted delivered 1.36 kilogram …
Number of citations: 0 www.thieme-connect.com
NPF Barthes, S Wenzler, M Spiske, K Schmidtkunz… - ass20.chemistrycongresses.ch
… PI3K/mTOR inhibitor PQR530 aimed to improve both … PQR530, a drug-like adenosine 5’-triphosphate site P3IK/mTOR kinase inhibitor, as a brain penetrable clinical candidate. PQR530 …
Number of citations: 0 ass20.chemistrycongresses.ch
E Keles - 2021 - edoc.unibas.ch
… mTOR selective/PI3K sparing inhibition strategy with PQR626 introduced certain advantages over dual mTOR/pan-PI3K inhibition strategy with PQR530 in order to circumvent on target …
Number of citations: 0 edoc.unibas.ch

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.